molecular formula C11H8BrN3O2 B13487937 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile

Cat. No.: B13487937
M. Wt: 294.10 g/mol
InChI Key: IHQLOIJRCVXUFL-UHFFFAOYSA-N
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Description

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is an organic compound with a complex structure that includes a bromine atom, a diazinane ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile typically involves multiple steps. One common method starts with the bromination of benzonitrile to form 4-bromobenzonitrile. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile may involve large-scale bromination and subsequent reactions in continuous flow reactors. This method ensures higher yields and better control over reaction parameters, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and diazinane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzonitrile: A simpler compound with similar bromine and nitrile functionalities.

    2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinane ring but differs in other functional groups.

Uniqueness

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile is unique due to its combination of bromine, diazinane, and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17)

InChI Key

IHQLOIJRCVXUFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

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